N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c1-26-19-12-6-10-16(19)18(25-26)13-27(14-7-2-3-8-14)20(28)15-9-4-5-11-17(15)21(22,23)24/h4-5,9,11,14H,2-3,6-8,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSPGYVFIXGEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C18H23F3N4O
- Molecular Weight : 368.40 g/mol
- CAS Number : 2034544-21-1
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C18H23F3N4O |
| Molecular Weight | 368.40 g/mol |
| CAS Number | 2034544-21-1 |
This compound exhibits its biological effects primarily through modulation of specific molecular targets, including enzymes and receptors involved in various cellular pathways. For instance, it may inhibit certain kinases that play critical roles in signal transduction pathways related to cell growth and apoptosis .
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs, particularly those containing trifluoromethyl groups, can exhibit antimicrobial properties. In a study evaluating related compounds against Mycobacterium tuberculosis and non-tuberculous mycobacteria, moderate inhibition was observed . Although specific data on this compound's antimicrobial activity is limited, its structural similarity suggests potential efficacy.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. For example, derivatives of similar compounds have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE . Given the structural similarities, it is plausible that this compound may exhibit comparable enzyme inhibitory activities.
Study on Anticancer Activity
A study focused on compounds targeting Bruton’s Tyrosine Kinase (Btk) highlighted the potential of similar structures in treating cancers and inflammatory diseases. The study emphasized that inhibiting Btk can significantly affect B-cell signaling pathways involved in various malignancies . While direct studies on this specific compound are lacking, its design aligns with the therapeutic strategies targeting Btk.
Pharmacological Profiles
Pharmacological profiling of related compounds indicates that those with trifluoromethyl substitutions often possess enhanced potency against various biological targets. This trend suggests that this compound may also exhibit favorable pharmacokinetic properties conducive to therapeutic applications .
Comparison with Similar Compounds
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structure : Shares the 2-(trifluoromethyl)benzamide core but differs in the N-substituent (3-isopropoxyphenyl vs. cyclopentyl-tetrahydrocyclopenta[c]pyrazolemethyl).
- Application : A fungicide targeting Rhizoctonia solani in crops like rice and potatoes .
- Key Difference : The 3-isopropoxy group in flutolanil enhances systemic activity in plants, whereas the bulkier N-cyclopentyl and pyrazole groups in the target compound may improve binding to hydrophobic enzyme pockets.
Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide)
- Structure : Contains a pyridinecarboxamide backbone instead of benzamide.
- Application : A plant growth regulator used to inhibit gibberellin biosynthesis .
- Comparison : The trifluoromethyl group in the target compound likely increases metabolic stability compared to inabenfide’s hydroxyl and chlorophenyl groups.
Structural Analogs with Heterocyclic Substitutions
N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
Molecular Weight and Substituent Effects
Research Findings and Implications
- Trifluoromethyl Group: Enhances resistance to enzymatic degradation compared to non-fluorinated analogs, as seen in flutolanil’s agricultural efficacy .
- Solubility : The cyclopentyl and pyrazole substituents likely reduce aqueous solubility compared to simpler benzamides like inabenfide, necessitating formulation optimization for practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
